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Compound of Interest

Compound Name: 6-Methylpyridine-3-carbothioamide

Cat. No.: B070338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Methylpyridine-3-carbothioamide. Due to the limited availability of experimentally verified

spectra in the public domain, this document presents a combination of predicted and expected

data based on established spectroscopic principles and data from analogous compounds. This

guide is intended to support research and development activities by providing a robust

spectroscopic profile of the target molecule.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 6-
Methylpyridine-3-carbothioamide.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H2 8.5 - 8.7 s -

H4 7.9 - 8.1 dd ~8.0, 2.0

H5 7.2 - 7.4 d ~8.0

CH₃ 2.5 - 2.7 s -

NH₂ 9.0 - 10.0 (broad) s -

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

C=S 195 - 205

C6 158 - 162

C2 148 - 152

C4 135 - 138

C3 130 - 134

C5 123 - 126

CH₃ 23 - 26

Table 3: Expected Infrared (IR) Absorption Bands
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Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Vibration Mode

N-H (thioamide) 3400 - 3100
Medium-Strong,

Broad
Stretching

C-H (aromatic) 3100 - 3000 Medium Stretching

C-H (methyl) 2980 - 2850 Medium Stretching

C=N (pyridine ring) 1600 - 1550 Medium-Strong Stretching

C=C (pyridine ring) 1500 - 1400 Medium-Strong Stretching

C=S (thioamide) 1250 - 1020 Strong Stretching

N-H (thioamide) 1650 - 1620 Medium Bending

C-H (methyl) 1465 - 1435 Medium Bending

Table 4: Mass Spectrometry (MS) Data
Parameter Value

Molecular Formula C₇H₈N₂S

Molecular Weight 152.22 g/mol

Exact Mass 152.04082 Da

Ionization Mode Electron Ionization (EI)

Predicted [M+H]⁺ 153.04810

Predicted [M+Na]⁺ 175.03004

Predicted Fragmentation: The mass spectrum is expected to show a prominent molecular ion

peak (m/z = 152). Key fragmentation pathways may include the loss of the thioamide group or

parts of it (e.g., loss of ·SH, CS, or NH₂), and fragmentation of the pyridine ring.

Experimental Protocols
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The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS)

may be added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans

to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time,

and relaxation delay are optimized for quantitative analysis.

¹³C NMR Acquisition: The carbon NMR spectrum is typically acquired with proton decoupling

to simplify the spectrum to single lines for each unique carbon atom. A larger number of

scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded on a standard FT-IR spectrometer.

Sample Preparation (Thin Solid Film): A small amount of the solid sample (around 50 mg) is

dissolved in a volatile solvent like methylene chloride or acetone.[2] A drop of this solution is

placed on a salt plate (e.g., KBr, NaCl).[2][3] The solvent is allowed to evaporate, leaving a

thin film of the compound on the plate.[2]

Acquisition: The salt plate with the sample film is placed in the sample holder of the FT-IR

instrument. A background spectrum of the clean, empty salt plate is recorded first and

automatically subtracted from the sample spectrum. The spectrum is typically recorded in the

range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

source.
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Sample Introduction: The sample is introduced into the ion source, often after separation by

gas chromatography (GC) for volatile compounds. The sample is first vaporized.

Ionization: In the EI source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV).[4][5] This causes the molecule to lose an electron,

forming a molecular ion (M⁺·), and often induces fragmentation.[4][5]

Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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